5-(4-ethoxyphenyl)-2H-tetrazole

Description

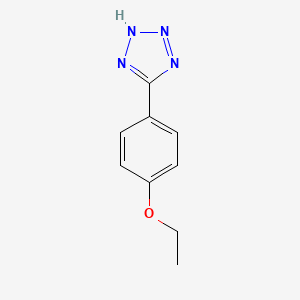

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-8-5-3-7(4-6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEDNALQDLACLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349437 | |

| Record name | 5-(4-ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338426-38-3 | |

| Record name | 5-(4-ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Electronic Characteristics of 5 4 Ethoxyphenyl 2h Tetrazole

Structural Features and Positional Isomerism

The distinct arrangement of atoms and the potential for isomeric forms are fundamental to the chemical identity of 5-(4-ethoxyphenyl)-2H-tetrazole. These features influence its physical and chemical properties.

The Tetrazole Ring System and its Tautomeric Forms

The tetrazole ring is a planar, six-π-electron heteroaromatic system. bhu.ac.in This aromaticity contributes to its stability. Tetrazoles can exist in different tautomeric forms, which are isomers that readily interconvert. For 5-substituted tetrazoles, the two primary tautomers are the 1H- and 2H-forms. wikipedia.orgnih.gov In the solid phase and in solution, the 1H-tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is more stable. wikipedia.orgnih.gov The equilibrium between these tautomers can be influenced by the nature of the substituent and the surrounding environment. iosrjournals.org The tetrazole ring acts as an electron-withdrawing group through its inductive effect. bhu.ac.in

It is important to note that a third, non-aromatic tautomer, the 5H-isomer, is theoretically possible but is significantly less stable and has not been experimentally observed. researchgate.net

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone.

Quantum Chemical Studies on Molecular Geometry and Electronic Distribution

Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to determine the optimized molecular geometry and electronic properties of tetrazole derivatives. researchgate.netmaterialsciencejournal.org These studies can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, in a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to establish its structural parameters. materialsciencejournal.org Similar calculations for this compound would provide precise information about its three-dimensional structure.

Furthermore, these computational methods allow for the calculation of the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Analysis of Tautomeric Equilibria and Aromaticity

Computational studies have been instrumental in understanding the tautomeric equilibrium between the 1H and 2H forms of tetrazoles. iosrjournals.orgacs.org High-level ab initio calculations can determine the relative energies of the tautomers, providing insight into their relative stabilities in different phases. dntb.gov.ua The choice of substituent at the 5-position can significantly affect the aromaticity of the tetrazole ring. researchgate.net Electron-withdrawing groups tend to increase aromaticity, while electron-donating groups can decrease it. researchgate.net The aromaticity of the tetrazole ring can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). iosrjournals.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide a detailed picture of the conformational landscape of the 4-ethoxyphenyl moiety. canterbury.ac.uk By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This type of analysis is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. nih.gov

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 1H-tetrazole |

| 2H-tetrazole |

| 5H-tetrazole |

Table 2: Computational Methods and Their Applications

| Computational Method | Application in the Study of this compound |

|---|---|

| Density Functional Theory (DFT) | Determination of optimized molecular geometry, electronic distribution, and vibrational frequencies. researchgate.netmaterialsciencejournal.org |

| Ab initio methods | Calculation of relative energies of tautomers to understand their stability. dntb.gov.ua |

| Harmonic Oscillator Model of Aromaticity (HOMA) | Quantification of the aromaticity of the tetrazole ring. iosrjournals.org |

| Molecular Dynamics (MD) Simulations | Analysis of the conformational flexibility of the 4-ethoxyphenyl group and its interactions over time. nih.govcanterbury.ac.uk |

Structure Activity Relationship Sar and Molecular Design Principles

Bioisosteric Concepts in Tetrazole-Based Design

A cornerstone of the medicinal chemistry of tetrazoles is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance a desired biological activity or to mitigate undesirable properties. The tetrazole ring is a prominent non-classical bioisostere.

The 5-substituted-1H-tetrazole moiety is widely recognized as a bioisosteric equivalent of the carboxylic acid group. tandfonline.comresearchgate.netthieme-connect.de This mimicry is attributed to several shared physicochemical properties that are critical for molecular recognition and interaction with biological targets.

The acidity of the tetrazole proton is comparable to that of a carboxylic acid, with pKa values typically in the range of 4.5–4.9 for tetrazoles versus 4.2–4.5 for carboxylic acids. researchgate.netdrughunter.com This similarity in acidity allows the tetrazole ring to exist in an anionic form at physiological pH, much like a carboxylate group, enabling it to engage in similar ionic interactions with receptor sites. nih.gov

Furthermore, the tetrazole ring presents a planar, delocalized system with a spatial arrangement of nitrogen atoms that can act as hydrogen bond acceptors, mimicking the oxygen atoms of a carboxylate. nih.gov This allows for analogous hydrogen bonding patterns with biological macromolecules. The delocalized negative charge of the tetrazolate anion is also comparable to that of the carboxylate anion. researchgate.net

One of the key advantages of using a tetrazole ring as a carboxylic acid surrogate is its increased metabolic stability. tandfonline.com Carboxylic acids are often susceptible to metabolic transformations in the liver, such as glucuronidation, which can lead to rapid excretion or the formation of reactive metabolites. cambridgemedchemconsulting.com The tetrazole ring is generally resistant to such metabolic pathways, which can lead to improved pharmacokinetic profiles. researchgate.net Additionally, replacing a carboxylic acid with a tetrazole can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability, although the high desolvation energy due to strong hydrogen bonding with water can sometimes counteract this. tandfonline.comdrughunter.com

The successful application of this bioisosteric replacement is exemplified in numerous approved drugs, such as the angiotensin II receptor antagonist losartan, where the switch from a carboxylic acid to a tetrazole led to a significant enhancement in potency. drughunter.com

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole |

|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 researchgate.netdrughunter.com |

| Geometry | Planar | Planar nih.gov |

| Hydrogen Bonding | Acceptor (Oxygen atoms) | Acceptor (Nitrogen atoms) nih.gov |

Beyond its role as a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring can also serve as a conformational analogue of a cis-amide bond. acs.orgacs.orgnih.gov While the trans conformation is generally favored for amide bonds in peptides, the cis conformation is crucial for certain biological activities and protein structures, particularly at proline residues. nih.govspringernature.com

The geometry of the 1,5-disubstituted tetrazole ring sterically resembles that of a cis-amide linkage, effectively locking the peptide backbone in that specific conformation. acs.org This rigidification can be a powerful tool in drug design to probe the bioactive conformation of a peptide or to develop peptidomimetics with enhanced stability and receptor selectivity. springernature.com Studies have shown that a significant percentage of the sterically allowed conformations for a cis-amide bond are also accessible to peptides containing a 1,5-disubstituted tetrazole surrogate. acs.org

This concept has been applied in the design of analogues of biologically active peptides, such as enkephalins and cyclolinopeptide A, to investigate their conformational requirements for activity. nih.govnih.gov By replacing a specific amide bond with a tetrazole ring, researchers can enforce a cis-like geometry and study the resulting impact on biological function.

Impact of Substituent Variation on Biological Activity Profiles

The ethoxyphenyl group in 5-(4-ethoxyphenyl)-2H-tetrazole plays a significant role in modulating the molecule's interaction with its biological targets. The ether linkage and the length of the alkyl chain can influence several key properties:

Receptor Binding: The ethoxyphenyl moiety can engage in specific hydrophobic and van der Waals interactions within the binding pocket of a receptor. The orientation and conformation of this group can significantly impact binding affinity and selectivity.

Studies on related 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have demonstrated that these compounds can exhibit potent glucose and lipid-lowering activities, highlighting the importance of the substituted phenyl ring in achieving specific biological effects. nih.gov

The biological activity of tetrazole derivatives is highly dependent on the substitution pattern on the tetrazole ring itself. The two major positional isomers are 1-substituted and 2-substituted tetrazoles, which can exist in tautomeric equilibrium in 5-substituted-1H-tetrazoles. nih.gov These isomers often exhibit distinct biological and physicochemical properties.

The position of the substituent on the tetrazole ring dictates the three-dimensional arrangement of the molecule and its potential interactions with a biological target. For instance, in the case of 1,5-disubstituted tetrazoles acting as cis-amide bond mimics, the specific placement of the substituents is what confers the desired conformational constraint. acs.org

Furthermore, the nature of the substituent at the 5-position of the tetrazole ring is a primary determinant of its activity. The introduction of different aryl or alkyl groups can lead to a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.govnih.gov

Computational Approaches to SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of tetrazole derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how structural variations affect biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. icm.edu.pl For tetrazole compounds, QSAR models have been developed to predict their acute toxicity and other biological properties. nih.govresearchgate.net These models utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties, and steric parameters.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand, such as this compound, within the active site of a target protein. nih.gov These simulations can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By comparing the docking poses and scores of different derivatives, researchers can rationalize observed SAR trends and guide the design of new, more potent compounds. For example, docking studies have been employed to understand the binding modes of tetrazole derivatives as inhibitors of enzymes like cyclooxygenase (COX). nih.gov

Molecular Docking Studies for Receptor Binding

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such studies can be understood from research on structurally related tetrazole derivatives. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a tetrazole derivative, and the active site of a target receptor.

In studies involving analogous 5-aryl-2H-tetrazoles, molecular docking has been employed to investigate their potential as inhibitors for various enzymes and receptors. For instance, research on a series of 1,5-disubstituted tetrazoles as potential inhibitors of the Abelson tyrosine-protein kinase (ABL) and its mutated form T315I utilized Lamarckian genetic algorithms within the Autodock4 package to predict binding poses. nih.gov This approach helps in visualizing how the tetrazole core and its substituents fit into the receptor's binding pocket and which interactions, such as hydrogen bonds or hydrophobic interactions, are critical for binding.

Similarly, docking studies on other tetrazole derivatives have been conducted to understand their binding modes with proteins like dihydrofolate reductase, which is a target for antimicrobial agents. organic-chemistry.org These studies often reveal that the tetrazole ring can act as a key pharmacophore, participating in crucial interactions with amino acid residues in the active site. The nature and position of substituents on the phenyl ring, such as the ethoxy group in this compound, are expected to significantly influence the binding affinity and selectivity by occupying specific sub-pockets within the receptor.

The general process of a molecular docking study involves preparing the 3D structures of both the ligand (the tetrazole derivative) and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses. The results are typically presented in terms of binding energy, with lower (more negative) values indicating a more favorable interaction.

Table 1: Illustrative Molecular Docking Data for Analogous Tetrazole Derivatives

| Compound Series | Target Protein | Key Interactions Observed | Reference |

| 1,5-disubstituted tetrazoles | Abelson tyrosine-protein kinase (ABL) | Interactions with the kinase domain, displacing ATP. | nih.gov |

| Tetrazole-bearing compounds | Cyclooxygenase (COX-1/COX-2) | Selective binding to the COX-2 active site. | nih.gov |

| Tetrazole derivatives | Dihydrofolate reductase | Binding within the enzyme's active site, crucial for antimicrobial activity. | organic-chemistry.org |

This table is illustrative and based on studies of analogous compounds due to the lack of specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. acs.org These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

For tetrazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antibacterial and antifungal properties. nih.govnih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

A study on 1,4-disubstituted tetrazol-5-ones and tetrazol-5-thiones, for example, developed statistically significant QSAR models for their antibacterial activity against E. coli and S. aureus. nih.gov The models were validated to ensure their predictive power. Such models can provide insights into which molecular properties are most important for the desired activity. For instance, descriptors related to hydrophobicity, electronic properties, and steric bulk are often found to be significant. mdpi.com

In the context of this compound, a QSAR model would aim to quantify how variations in the substituents on the phenyl and tetrazole rings affect its biological activity. The ethoxy group at the 4-position of the phenyl ring would contribute to specific descriptor values related to its size, polarity, and electron-donating nature, which in turn would influence the predicted activity of the compound. The development of a robust QSAR model relies on a dataset of structurally diverse compounds with accurately measured biological activities.

Table 2: Key Concepts in a Typical QSAR Study for Tetrazole Derivatives

| QSAR Component | Description | Example from Analogous Studies | Reference |

| Dataset | A series of structurally related compounds with measured biological activity (e.g., IC50, MIC). | A series of 1,4-disubstituted tetrazol-5-ones and thiones with antibacterial activity data. | nih.gov |

| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., LogP, molar refractivity, topological indices). | Computed descriptors for correlation with Minimum Inhibitory Concentration (MIC). | nih.gov |

| Statistical Method | Algorithm used to build the mathematical model (e.g., Multiple Linear Regression, Partial Least Squares). | Simple linear regression analysis. | nih.gov |

| Model Validation | Statistical tests to assess the robustness and predictive ability of the model (e.g., cross-validation, external validation). | Cross-validated regression factors (q²) were determined to be 0.953 and 0.986 for E. coli and S. aureus, respectively. | nih.gov |

Mechanisms of Biological Interaction and Activities Non Clinical Focus

General Biological Modulatory Roles of Tetrazoles

The unique electronic structure of the tetrazole ring, with its four nitrogen atoms and high aromaticity, underpins its diverse biological activities. numberanalytics.commdpi.com These properties allow tetrazoles to engage in specific interactions that are crucial for their modulatory roles.

Metal Ion Chelation and its Biological Implications

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons that enable them to coordinate with metal ions, acting as effective chelating agents. lifechemicals.comarkat-usa.org This ability to bind metals is a key aspect of their biological function, as metal ions are essential for the structure and function of many biological macromolecules, including enzymes. nih.gov The interaction between a tetrazole moiety and a metal ion can lead to the formation of stable complexes. arkat-usa.org For instance, the tetrazole moiety of an inhibitor has been observed to interact directly with zinc atoms in the active site of metallo-β-lactamase, replacing a water molecule that was previously bound to the metal. nih.govacs.org This chelating property is not only important for enzyme inhibition but also has implications for the development of metal-based drugs and imaging agents. researchgate.net The formation of tetrazole-metal complexes can influence the bioavailability and transport of metal ions within biological systems. arkat-usa.orgnih.gov

Table 1: Examples of Metal Ions Chelated by Tetrazole Derivatives

| Metal Ion | Biological Context/Implication | Reference(s) |

|---|---|---|

| Zinc (Zn²⁺) | Inhibition of metallo-β-lactamase | nih.govacs.org |

| Copper (Cu²⁺) | Formation of complexes with potential antibacterial activity | arkat-usa.org |

| Cobalt (Co²⁺) | Formation of complexes with potential antibacterial activity | arkat-usa.org |

Pseudo-Nucleotide Base Activity and Nucleic Acid Interaction

The tetrazole ring can act as a bioisostere for components of nucleic acids, allowing it to interact with these vital macromolecules. fiveable.me Some tetrazole derivatives have been shown to intercalate into DNA, forming a complex that may block DNA replication and thereby exert antimicrobial effects. rsc.org This interaction is facilitated by the planar, aromatic nature of the tetrazole ring, which allows it to fit between the base pairs of the DNA double helix. Furthermore, tetrazole-containing compounds can be designed as building blocks for modified nucleosides or nucleotides, which can then be incorporated into DNA or RNA molecules. fiveable.me By mimicking natural motifs found in biological systems, such as the ribose in ribonucleosides, tetrazole derivatives can enhance their interaction with specific protein targets, including those involved in nucleic acid synthesis like DNA polymerase. acs.orgnih.gov

Table 2: Modes of Tetrazole Interaction with Nucleic Acids

| Mode of Interaction | Description | Potential Consequence | Reference(s) |

|---|---|---|---|

| Intercalation | The planar tetrazole ring inserts between the base pairs of DNA. | Blockage of DNA replication and transcription. | rsc.org |

| Mimicry of Nucleobases | The tetrazole ring acts as a surrogate for natural purine (B94841) or pyrimidine (B1678525) bases. | Incorporation into DNA/RNA, potentially leading to chain termination or altered protein binding. | fiveable.me |

| Enzyme Inhibition | Binding to enzymes involved in nucleic acid synthesis, such as DNA polymerase. | Inhibition of bacterial replication. | acs.orgnih.gov |

Enzyme and Receptor-Level Interactions

The ability of the tetrazole ring to act as a bioisostere for carboxylic acids and to engage in specific hydrogen bonding and metal chelation allows it to interact with a wide range of enzymes and receptors. tandfonline.comnih.gov

Inhibition of Key Enzymatic Pathways (e.g., DNA Gyrase, Urease)

Tetrazole derivatives have been identified as inhibitors of several key bacterial enzymes, highlighting their potential as antimicrobial agents.

DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes involved in DNA replication, and they are important targets for antibacterial drugs. middlebury.edu Novel imide-tetrazole derivatives have shown significant inhibitory activity against Staphylococcus aureus DNA gyrase and topoisomerase IV. nih.govnih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against various bacterial strains. nih.gov

Urease: This enzyme, which catalyzes the hydrolysis of urea, is a key virulence factor for some pathogenic bacteria. Tetrazole derivatives have been synthesized and evaluated as urease inhibitors. researchgate.net For instance, the modification of cysteine residues in jack bean urease with diazonium-1H-tetrazole resulted in a complete loss of enzymatic activity. nih.gov

Table 3: Examples of Tetrazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Example of Inhibitor Class | Observed Effect | Reference(s) |

|---|---|---|---|

| DNA Gyrase/Topoisomerase IV | Imide-tetrazoles | Inhibition of enzyme activity, antibacterial effects | nih.govnih.gov |

| Urease | Tetrazole derivatives with pyrrole-2,5-dione moieties | In vitro urease inhibition | researchgate.net |

Modulation of Receptor Function (e.g., Angiotensin-II Receptors)

One of the most well-documented roles of the tetrazole moiety in medicinal chemistry is its presence in angiotensin II type 1 (AT1) receptor antagonists. wikipedia.orgnih.gov The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure. nih.govnih.gov The acidic nature of the 5-substituted 1H-tetrazole ring allows it to mimic the carboxylate group of the endogenous ligand, angiotensin II, and interact with key residues in the receptor's binding pocket. wikipedia.org Many commercially available antihypertensive drugs, known as sartans, incorporate a tetrazole ring for this reason. tandfonline.comwikipedia.org These compounds act as inverse agonists, which not only block the binding of angiotensin II but also reduce the basal, agonist-independent activity of the receptor. nih.gov

Table 4: Tetrazole-Containing Angiotensin-II Receptor Blockers

| Drug Name | Structural Feature | Therapeutic Use | Reference(s) |

|---|---|---|---|

| Losartan | Biphenyl-tetrazole | Antihypertensive | tandfonline.comwikipedia.org |

| Valsartan (B143634) | Biphenyl-tetrazole | Antihypertensive | tandfonline.com |

| Irbesartan | Biphenyl-tetrazole | Antihypertensive | tandfonline.com |

| Candesartan | Biphenyl-tetrazole | Antihypertensive | wikipedia.org |

Cellular Pathway Modulation

Beyond specific enzyme or receptor targets, tetrazole-containing compounds can modulate broader cellular pathways, often leading to significant effects on cell proliferation and survival. For example, novel tetrazole derivatives have been developed as potent inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to cell death. nih.gov Some of these tetrazole-based tubulin inhibitors have shown high antiproliferative activity against various cancer cell lines, including glioblastoma, while exhibiting lower toxicity in non-tumor cells. nih.gov This suggests a degree of selectivity toward cancer cells. The tetrazole scaffold in these compounds helps to orient the molecule within the colchicine (B1669291) binding site on tubulin. nih.gov

Table 5: Cellular Pathway Modulation by Tetrazole Derivatives

| Cellular Pathway/Target | Mechanism of Action | Observed Cellular Effect | Reference(s) |

|---|---|---|---|

| Tubulin Polymerization | Inhibition of microtubule formation | Mitotic arrest, antiproliferative activity in cancer cells | nih.gov |

| DNA Replication | Intercalation into DNA, inhibition of DNA-related enzymes | Blockage of cell cycle, antimicrobial/anticancer activity | rsc.orgacs.org |

| Signal Transduction (e.g., via AT1R) | Receptor antagonism/inverse agonism | Modulation of downstream signaling cascades (e.g., related to vasoconstriction) | nih.govnih.gov |

Diverse Research Applications Beyond Medicinal Chemistry

Materials Science and Functional Materials Development

The inherent characteristics of the tetrazole moiety, such as its high nitrogen content, thermal stability, and ability to coordinate with metal ions, make 5-(4-ethoxyphenyl)-2H-tetrazole a compound of interest in the development of advanced materials.

Polymer and Coating Innovations

Tetrazole-containing polymers are a recognized class of materials valued for their high thermal stability, refractive indices, and energy content. While specific research detailing the incorporation of this compound into polymer backbones or as an additive in coatings is not extensively documented in publicly available literature, its structure suggests potential utility. The tetrazole ring can impart enhanced thermal resistance and nitrogen-rich characteristics to a polymer matrix. The ethoxyphenyl group can influence solubility and compatibility with various polymer systems.

Table 1: Potential Roles of this compound in Polymer Systems

| Potential Application | Function of Tetrazole Moiety | Influence of Ethoxyphenyl Group |

|---|---|---|

| High-Performance Polymers | Increases thermal stability and glass transition temperature. | Modifies solubility and processing characteristics. |

| Functional Coatings | Acts as a corrosion inhibitor due to nitrogen atoms. | Enhances adhesion and compatibility with substrates. |

| Gas-Generating Polymers | Decomposes to release nitrogen gas upon heating. | Affects decomposition temperature and gas release rate. |

High-Energy Materials and Propellant Components

Tetrazoles are a well-established class of energetic materials due to their high positive heats of formation, a consequence of the significant energy stored in their multiple nitrogen-nitrogen bonds. Upon decomposition, they release large amounts of nitrogen gas (N₂), a stable, environmentally benign product. Research into 5-aryl-2H-tetrazoles has highlighted their thermal stability, a critical factor for energetic materials. nih.gov

While specific energetic performance data for this compound are not detailed in available research, its molecular structure (C₉H₁₀N₄O) indicates a high nitrogen content (29.77% by mass), making it a candidate for consideration in this field. ontosight.ai Its thermal stability would be a key parameter in determining its suitability as a component in propellants or gas-generating compositions. nih.gov

Table 2: Projected Energetic Properties of Interest for this compound

| Property | Description | Significance |

|---|---|---|

| Heat of Formation | The energy released or absorbed during the compound's formation from its constituent elements. | A high positive value is indicative of a high-energy material. |

| Decomposition Temperature | The temperature at which the compound begins to break down chemically. | Determines thermal stability and safe handling parameters. |

| Detonation Velocity | The speed at which the shock wave of a detonation travels through the material. | A key measure of explosive performance. |

| Nitrogen Content | The percentage of nitrogen by mass in the molecule. | A higher nitrogen content often correlates with higher energy release and gas volume. |

Metal-Organic Frameworks (MOFs) and Coordination Complexes

The tetrazole ring of this compound contains four nitrogen atoms, which can act as electron-pair donors, making the compound an effective ligand for coordinating with metal ions. ontosight.ai This chelating ability allows it to form stable coordination complexes and serve as a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs). ontosight.ai MOFs are crystalline materials with porous structures, and by choosing appropriate metal ions and organic linkers like this tetrazole derivative, it is possible to design materials with tailored properties for applications in gas storage, separation, and catalysis.

The ethoxyphenyl group can further influence the resulting framework's properties, such as pore size and surface chemistry. The general ability of tetrazoles to form metal complexes suggests that this compound is a viable candidate for creating novel coordination polymers and MOFs. ontosight.ai

Analytical Chemistry Methodologies

In analytical chemistry, reagents that can selectively interact with specific analytes are crucial for developing new methods of detection and quantification. The chemical nature of this compound provides a basis for its potential use in this domain.

Reagent Applications for Detection and Quantification

Heterocyclic compounds, including tetrazoles, are utilized as analytical reagents. mdpi.com The capacity of this compound to form complexes with various metal ions can be exploited for analytical purposes. ontosight.ai For instance, its reaction with a specific metal ion might result in a measurable change, such as the formation of a precipitate or the development of a distinct color. This could enable its use in:

Gravimetric Analysis: Forming a stable, insoluble precipitate with a target metal ion, allowing for its quantification by mass.

Spectrophotometry: Creating a colored complex with a metal ion, where the intensity of the color is proportional to the ion's concentration.

Complexometric Titrations: Acting as an indicator or titrant for the quantification of metal ions in solution.

Heavy Metal Ion Sequestration and Sensor Development

The ability of this compound to chelate metal ions makes it a candidate for applications in environmental remediation and chemical sensing. ontosight.ai Its structure could be foundational for developing systems to capture and detect toxic heavy metal ions.

For sequestration, the compound could be immobilized on a solid support (e.g., silica (B1680970) or a polymer resin). This functionalized material could then be used to selectively bind and remove heavy metal ions from contaminated water sources.

For sensor development, the binding event between the tetrazole and a metal ion could be designed to produce a detectable signal. The ethoxyphenyl group could be modified to include a chromophore or fluorophore, creating a system where metal chelation induces a change in color or fluorescence.

Table 3: Principles of a Potential Heavy Metal Sensor Based on this compound

| Sensor Component | Role | Mechanism of Action |

|---|---|---|

| Binding Site | This compound | The nitrogen atoms of the tetrazole ring selectively bind to the target heavy metal ion. |

| Signal Transducer | Chromophore/Fluorophore | The binding event alters the electronic properties of the molecule, causing a change in its light absorption or emission spectrum. |

| Output Signal | Color Change / Fluorescence | A visual or instrumentally measurable signal that correlates with the concentration of the heavy metal ion. |

Contributions to Agrochemical Research and Development

The tetrazole moiety is a recognized pharmacophore in the agrochemical industry, with various derivatives being investigated for their potential as herbicides, fungicides, and plant growth regulators. mdpi.comsioc-journal.cnlifechemicals.com The high nitrogen content and the electronic properties of the tetrazole ring contribute to its biological activity. mdpi.com Although direct studies on the agrochemical applications of this compound are limited, the activities of structurally related compounds provide a basis for its potential in this sector.

Herbicidal and Fungicidal Potential:

Research has shown that certain tetrazole derivatives exhibit significant herbicidal and fungicidal activities. mdpi.comsioc-journal.cn For instance, some pyrazolo[5,1-d] mdpi.comsioc-journal.cnCurrent time information in Bangalore, IN.researchgate.nettetrazin-4(3H)one derivatives have demonstrated notable control of broadleaf weeds like Brassica campestris. nih.gov The mechanism of action for many herbicidal tetrazoles involves the inhibition of essential plant processes. researchgate.net

In terms of fungicidal activity, various tetrazole hybrids have been synthesized and tested against a range of plant pathogens. nih.govnih.gov For example, certain 2,5-disubstituted tetrazole derivatives have shown high growth inhibition against the yeast Candida albicans and sensitivity against the mold Colletotrichum coccodes. nih.gov The presence of a substituted phenyl ring, such as the 4-ethoxyphenyl group in the target compound, is a common feature in many biologically active molecules, suggesting that this compound could exhibit similar properties. The lipophilicity and electronic nature of the ethoxy group could influence its uptake and interaction with biological targets in plants and fungi.

Insecticidal Activity:

Furthermore, the broader class of nitrogen-containing heterocycles, including pyrazole (B372694) derivatives which share some structural similarities with tetrazoles, has been a rich source of insecticides. researchgate.netmdpi.comsioc-journal.cnnih.gov These compounds often act on the nervous system of insects. While specific data on the insecticidal properties of this compound is not available, the general insecticidal potential of related heterocyclic compounds suggests a possible avenue for future research.

Table 1: Illustrative Agrochemical Potential of Tetrazole Derivatives

| Activity Type | Target Organism (Example) | General Findings for Tetrazole Derivatives | Potential Role of this compound |

| Herbicidal | Brassica campestris | Some derivatives show >80% control at low concentrations. nih.gov | The 4-ethoxyphenyl group may influence selectivity and efficacy. |

| Fungicidal | Colletotrichum coccodes | Significant growth inhibition observed for some derivatives. nih.gov | Could potentially act against various plant pathogenic fungi. |

| Insecticidal | Plutella xylostella | Related N-heterocycles show high efficacy. researchgate.netmdpi.com | A potential, though currently unexplored, area of application. |

Note: This table is illustrative and based on the activities of related tetrazole compounds, as direct agrochemical research data for this compound is not widely available.

Organic Synthesis Auxiliary Applications (e.g., Derivatizing Agents)

The tetrazole ring is not only a component of biologically active molecules but also serves as a useful functional group in organic synthesis. beilstein-journals.orgresearchgate.net Its unique chemical properties allow it to be used as a synthetic auxiliary, for instance, as a derivatizing agent.

Use as a Derivatizing Agent:

Derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC). sigmaaldrich.comyoutube.com This process can increase the volatility and thermal stability of a compound. Tetrazolyl halides, which can be synthesized from the corresponding tetrazoles, have been successfully used as derivatizing agents for the chemical modification of alcohols. mdpi.com The strong electron-withdrawing nature of the tetrazole ring facilitates these reactions. mdpi.com

While there is no specific literature detailing the use of this compound for this purpose, it is plausible that its corresponding tetrazolyl halide could be synthesized and employed as a derivatizing agent. The 4-ethoxyphenyl group would introduce a specific mass fragment, which could be useful for mass spectrometry-based detection and quantification of the derivatized analytes.

Role as a Synthon in Synthesis:

5-Substituted tetrazoles are valuable synthons in organic chemistry. nih.govthieme-connect.comthieme-connect.com The tetrazole moiety can be considered a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability. wikipedia.orgmdpi.comnih.gov This property is not only crucial in drug design but also in the synthesis of complex organic molecules where a metabolically stable acidic group is required. The synthesis of 5-substituted 1H-tetrazoles is often achieved through the [3+2] cycloaddition of nitriles with an azide (B81097) source. nih.govnih.gov

Furthermore, C,N-substituted tetrazoles can undergo controlled thermal decomposition to generate highly reactive nitrilimines. wikipedia.org These intermediates can then participate in 1,3-dipolar cycloaddition reactions to form a variety of other heterocyclic systems. wikipedia.org This reactivity opens up pathways for the synthesis of diverse and complex molecular scaffolds starting from a tetrazole precursor like this compound.

Table 2: Potential Applications of this compound in Organic Synthesis

| Application | Description | Potential Advantage of the 4-ethoxyphenyl Group |

| Derivatizing Agent for Alcohols | Conversion to a tetrazolyl halide for reaction with alcohols, improving their analytical properties (e.g., for GC-MS). | Provides a specific mass tag for easy identification and quantification. |

| Carboxylic Acid Bioisostere | Used as a stable, acidic building block in the synthesis of larger molecules. | The ethoxy group can modulate lipophilicity and solubility of the final product. |

| Precursor to Nitrilimines | Thermal decomposition to form a reactive intermediate for cycloaddition reactions. | The ethoxyphenyl substituent would be incorporated into the resulting heterocyclic products, influencing their properties. |

Note: This table outlines potential applications based on the known chemistry of tetrazole derivatives. Specific studies on this compound in these roles are not extensively reported.

Analytical and Characterization Techniques in Tetrazole Research

Spectroscopic Characterization Methods

Spectroscopic techniques are paramount in the analysis of 5-(4-ethoxyphenyl)-2H-tetrazole, offering detailed insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. For the ethoxy group, the ethyl protons typically appear as a triplet and a quartet. The aromatic protons on the phenyl ring exhibit characteristic splitting patterns in the downfield region of the spectrum. The proton on the tetrazole ring, if present in the 1H-tautomer, would also have a distinct chemical shift.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct signals for the ethoxy carbons, the aromatic carbons of the phenyl ring, and the carbon atom of the tetrazole ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon attached to the oxygen of the ethoxy group will have a specific downfield shift, while the carbons of the phenyl ring will appear in the aromatic region.

2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign the ¹H and ¹³C signals and to establish connectivity between different parts of the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure and confirm the substitution pattern on the phenyl and tetrazole rings.

Below is a table summarizing typical NMR data for related tetrazole compounds, which can serve as a reference for the analysis of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

| 5-Phenyl-1H-tetrazole | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) | 155.3, 131.1, 129.3, 126.8, 124.0 | DMSO-d6 | growingscience.com |

| 5-(4-Methoxyphenyl)-1H-tetrazole | 7.93 (d, J=8.4 Hz, 2H), 7.10 (d, J=8.4 Hz, 2H), 3.74 (s, 3H) | 161.3, 155.1, 128.5, 116.1, 114.7, 55.3 | DMSO-d6 | growingscience.com |

| 5-(p-Tolyl)-1H-tetrazole | 16.67 (br, 1H), 7.85 (d, 2H), 7.34 (d, 2H), 2.32 (s, 3H) | 155.58, 141.75, 130.47, 127.42, 121.90, 21.55 | DMSO-d6 | rsc.org |

| 5-(4-Chlorophenyl)-1H-tetrazole | 16.81 (br, 1H), 8.00 (d, 2H), 7.61 (d, 2H) | 154.96, 135.82, 129.43, 128.61, 123.27 | DMSO-d6 | rsc.org |

Note: The chemical shifts and coupling constants are dependent on the solvent and the specific instrument used for analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound would include:

N-H stretching: For the 1H-tautomer, a broad absorption band is typically observed in the region of 3000-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group is observed in the 2850-3000 cm⁻¹ region.

C=N and N=N stretching: The tetrazole ring exhibits characteristic stretching vibrations for C=N and N=N bonds, typically found in the 1400-1600 cm⁻¹ range.

C-O stretching: The ether linkage (C-O-C) of the ethoxy group will show a strong absorption band, usually in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Aromatic C=C stretching: These vibrations are observed in the 1450-1600 cm⁻¹ region.

The table below presents IR data for similar tetrazole compounds.

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 5-Phenyl-1H-tetrazole | 3449 (N-H), 3061 (=C-H), 1642, 1562 (C=N), 1474, 1164 (C-N) | growingscience.com |

| 5-(4-Methoxyphenyl)-2H-tetrazole | 1600 (C-O stretch) | |

| 5-(p-Tolyl)-1H-tetrazole | 2917, 2849, 1609, 1159, 985, 818, 736 | rsc.org |

| 5-(4-Bromophenyl)-1H-tetrazole | 3091, 3063, 2998, 2903, 2845, 1606, 1563, 1482, 1432, 1407, 1156, 1077, 1055, 1019, 831, 746, 503 | growingscience.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner. For this compound, characteristic fragments would likely correspond to the loss of the ethoxy group, the phenyl ring, or cleavage of the tetrazole ring.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. core.ac.uk

By analyzing the diffraction pattern of a single crystal, the crystal system, space group, and unit cell dimensions can be determined. core.ac.uk This information is crucial for understanding the packing of molecules in the crystal lattice, which can influence physical properties like melting point and solubility. For instance, the crystal structure of a related compound, 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, was determined to be in the monoclinic crystal system with the space group P21/c. core.ac.uk Such analysis would also definitively establish the predominant tautomeric form (1H- or 2H-tetrazole) in the solid state.

Chromatographic Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to this compound.

Different chromatographic conditions, such as the choice of stationary phase (e.g., C18) and mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), can be optimized to achieve the best separation. Thin-layer chromatography (TLC) is another common technique used for rapid purity checks and to monitor the progress of a chemical reaction.

Advanced Microscopy and Thermal Analysis for Materials

For applications of this compound in materials science, advanced microscopy and thermal analysis techniques provide critical information about the material's morphology and thermal stability.

Advanced Microscopy , such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), can be used to visualize the surface morphology and internal structure of materials incorporating this tetrazole derivative. These techniques are particularly useful for characterizing the size, shape, and distribution of crystalline domains or nanoparticles.

In Vitro Biological Assay Techniques

The exploration of the biological activities of this compound and its derivatives has been a subject of scientific investigation, particularly focusing on their potential as therapeutic agents. Researchers employ a variety of in vitro biological assays to elucidate the mechanisms of action and quantify the efficacy of these compounds. These laboratory-based tests are crucial in the preliminary stages of drug discovery, providing insights into the cytotoxic, antimicrobial, and anti-inflammatory properties of newly synthesized chemical entities.

One of the primary areas of investigation for tetrazole derivatives has been their efficacy as antiproliferative agents against various cancer cell lines. A notable study focused on a series of 1,5-disubstituted tetrazoles, which are structurally related to this compound. In this research, the antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, offering valuable data on their potential as anticancer agents.

The findings from this research revealed that a compound featuring a 4-ethoxyphenyl group at the C-5 position of the tetrazole ring demonstrated significant antiproliferative activity. nih.gov This particular derivative, along with its isomeric counterpart, exhibited potent cytotoxic effects with IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. The activity of these compounds was found to be more pronounced against certain cell lines, indicating a degree of selectivity in their cytotoxic action. For instance, the antiproliferative effects were less significant against A549 cells compared to other cell lines tested. nih.gov

The table below summarizes the antiproliferative activity of a key 1,5-disubstituted tetrazole derivative bearing a 4-ethoxyphenyl group, highlighting its potency against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HL-60 | Promyelocytic Leukemia | 1.3 |

| K-562 | Chronic Myelogenous Leukemia | 7.4 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.3 |

| A549 | Lung Carcinoma | >10000 |

| MCF7 | Breast Adenocarcinoma | 8.1 |

| HT-29 | Colon Adenocarcinoma | 1.9 |

Data sourced from a study on 1,5-disubstituted tetrazoles, where the tested compound was 1-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)tetrazole. nih.gov

These in vitro studies are fundamental in identifying lead compounds for further development. The promising results for derivatives containing the 4-ethoxyphenyl moiety underscore the importance of this structural feature for potent biological activity and warrant more extensive investigation into the specific properties of this compound itself.

Emerging Avenues and Future Research Outlook

Innovations in Green and Sustainable Synthetic Pathways

The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of heterocyclic compounds, including tetrazoles. Traditional methods for synthesizing the tetrazole ring often involve the use of hydrazoic acid or azide (B81097) salts, which can be hazardous. acs.org Modern research focuses on developing "green" alternatives that are safer, more efficient, and produce less waste.

One promising approach is the use of multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-archives.org MCRs, such as the Passerini and Ugi reactions, allow for the construction of complex molecules like tetrazole derivatives in a single step from simple, readily available starting materials. beilstein-archives.orgrug.nlnih.gov This strategy is highly atom-economical and aligns with the principles of green chemistry. For instance, the development of diversely protected tetrazole aldehydes as building blocks facilitates their incorporation into MCRs, enabling the creation of diverse, drug-like molecules. beilstein-journals.orgbeilstein-archives.orgrug.nl

Another area of innovation is the use of catalysts and alternative energy sources to drive the synthesis. researchgate.net Zinc oxide nanoparticles (ZnO NPs) have been demonstrated as effective and reusable catalysts for the synthesis of tetrazole derivatives under milder conditions. researchgate.net Furthermore, the application of ultrasonic irradiation has been shown to accelerate reaction times and improve yields in the synthesis of tetrazoles, providing an energy-efficient alternative to conventional heating. researchgate.net These greener protocols often utilize more environmentally friendly solvents, further reducing the ecological footprint of the synthesis. researchgate.net The development of such sustainable pathways is crucial for the future production of 5-(4-ethoxyphenyl)-2H-tetrazole and related compounds.

| Green Synthetic Method | Description | Advantages |

| Multicomponent Reactions (MCRs) | Reactions where multiple starting materials (three or more) react to form a single product in one pot. beilstein-journals.orgbeilstein-archives.org | High atom economy, reduced waste, simplified purification, creation of molecular diversity. beilstein-journals.orgepa.gov |

| Nanocatalysis | Use of nanoparticles, such as zinc oxide (ZnO), to catalyze the reaction. researchgate.net | High efficiency, mild reaction conditions, reusability of the catalyst, clean reaction profiles. researchgate.net |

| Ultrasonic Irradiation | Application of ultrasound to provide energy for the chemical reaction. researchgate.net | Faster reaction rates, higher yields, reduced energy consumption compared to conventional heating. researchgate.net |

Elucidation of Novel Biological Targets and Mechanisms

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, primarily because it serves as a bioisostere for the carboxylic acid group. beilstein-journals.orgwikipedia.orgacs.org Like a carboxylic acid, the 1H-tetrazole ring has a similar pKa and is deprotonated at physiological pH, allowing it to engage in similar non-covalent interactions, such as hydrogen bonding, with biological targets. wikipedia.orgacs.org This bioisosteric relationship is a cornerstone of the biological activity of many tetrazole-containing drugs, including angiotensin II receptor blockers like losartan. wikipedia.org

For this compound, future research will likely focus on identifying specific biological targets where the tetrazole ring can effectively mimic a carboxylate or a cis-amide bond. beilstein-journals.orgnih.gov The tetrazole ring is metabolically stable and more resistant to biological degradation pathways compared to a carboxylic acid. acs.orgnih.gov This property, combined with its ability to improve lipophilicity and membrane permeability, makes it an attractive functional group in drug design. beilstein-journals.orgnih.gov

Computational methods, such as molecular docking, are invaluable tools for elucidating potential biological targets and understanding the mechanism of action at a molecular level. nih.gov By screening libraries of proteins, researchers can identify enzymes, receptors, or ion channels where this compound or its analogues might bind. The ethoxyphenyl group at the 5-position of the tetrazole ring provides a key structural element that will dictate the specificity of these interactions. Research into tetrazole derivatives has highlighted their potential in managing a range of conditions, including neurological disorders and cancer, by targeting specific biological pathways. nih.govnih.gov The elucidation of these novel targets and a detailed understanding of the structure-activity relationships are critical for unlocking the full therapeutic potential of this class of compounds.

| Potential Biological Role | Mechanism/Rationale | Therapeutic Areas of Interest |

| Carboxylic Acid Bioisostere | The tetrazole ring mimics the acidic and steric properties of a carboxylic acid, allowing it to bind to the same biological targets. beilstein-journals.orgwikipedia.orgacs.org | Antihypertensive, Anti-inflammatory, Antiviral. wikipedia.orgnih.gov |

| cis-Amide Bond Mimic | 1,5-disubstituted tetrazoles can act as effective bioisosteres for the cis-amide bonds found in peptides. beilstein-journals.orgacs.org | Peptidomimetics, Protease inhibitors. nih.gov |

| Metabolic Stability | The tetrazole ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles. acs.orgnih.gov | General drug discovery and development. beilstein-journals.orgnih.gov |

Integration with Advanced Materials Science for Novel Applications

The unique chemical properties of the tetrazole ring, particularly its high nitrogen content and thermal stability, extend its utility beyond medicine and into the realm of materials science. wikipedia.orgacs.org Tetrazole-based compounds are investigated for a variety of advanced applications where these properties are highly desirable.

One of the most prominent applications is in the field of energetic materials. acs.orgnih.gov The high concentration of nitrogen atoms in the tetrazole ring leads to a large, positive enthalpy of formation. Upon decomposition, these compounds release a significant amount of energy and produce environmentally benign nitrogen gas (N₂), making them attractive components for explosives and rocket propellants. wikipedia.orgacs.org They can also serve as gas generators in applications like automotive airbags, where rapid, controlled gas production is required. wikipedia.orgnih.gov

Furthermore, tetrazole derivatives have been shown to act as crystallization modifiers. rsc.org They can influence the crystal growth and morphology of inorganic compounds like calcium carbonate and barium sulfate (B86663). rsc.org This ability to control crystallization has potential applications in preventing scale formation in industrial processes or in the controlled synthesis of nanomaterials with specific shapes and properties. The integration of this compound into polymers or metal-organic frameworks (MOFs) could also lead to new materials with tailored thermal, optical, or coordination properties.

| Material Application | Underlying Property | Potential Use |

| Energetic Materials | High nitrogen content, high positive enthalpy of formation. wikipedia.orgacs.org | Propellants, explosives, pyrotechnics. acs.orgnih.gov |

| Gas Generators | Controlled thermal decomposition to produce nitrogen gas. wikipedia.orgnih.gov | Automotive airbags, fire suppression systems. wikipedia.org |

| Crystallization Modification | Interaction with growing crystal faces of inorganic salts. rsc.org | Industrial scale inhibition, controlled synthesis of micro/nanoparticles. rsc.org |

| Polymer/MOF Component | Ability to act as a ligand and its inherent thermal stability. | Development of advanced polymers and metal-organic frameworks with novel properties. |

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The future of research on this compound is inherently interdisciplinary, lying at the intersection of synthetic organic chemistry, medicinal chemistry, pharmacology, and computational science. nih.gov Chemical biology approaches are essential for probing the interactions of this compound in complex biological systems and for identifying its mechanism of action.

A key interdisciplinary strategy involves the use of tetrazole derivatives as building blocks in the creation of large and diverse compound libraries for high-throughput screening. beilstein-journals.orgbeilstein-archives.org The development of novel synthetic methodologies, particularly robust and versatile MCRs, allows chemists to rapidly generate a wide array of structurally complex tetrazoles. beilstein-journals.orgrug.nlbohrium.com These libraries can then be screened by biologists and pharmacologists to identify hit compounds with desirable activity against a range of biological targets.

This "forward chemical genetics" approach, where a small molecule is used to perturb a biological system to understand a biological process, is a powerful tool in drug discovery. The structural information from active compounds like this compound can then be used to design more potent and selective analogues, often guided by computational modeling. nih.gov This iterative cycle of design, synthesis, and biological evaluation, which is the hallmark of modern drug discovery, is crucial for translating a promising chemical scaffold into a potential therapeutic agent. The continued application of these interdisciplinary strategies will undoubtedly uncover new roles and applications for tetrazole-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-ethoxyphenyl)-2H-tetrazole, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 4-ethoxyphenyl precursors with tetrazole-forming reagents. For example, PEG-400 medium with catalytic Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) facilitates efficient heterocyclic formation. Reaction monitoring via TLC and purification via recrystallization (water-ethanol) are critical for yield optimization (65% reported in analogous tetrazole syntheses) . Ethoxyphenyl acetamide derivatives can also be synthesized using Pd-catalyzed cross-coupling reactions, requiring precise stoichiometry and temperature control to avoid side products .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl proton signals at δ 1.35–1.40 ppm for CH₃ and δ 4.00–4.10 ppm for OCH₂). IR spectroscopy identifies tetrazole ring vibrations (∼1450–1550 cm⁻¹ for C=N stretching). HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 217.12 for C₉H₁₀N₄O). Purity should be assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the optimal crystallization conditions for obtaining high-quality single crystals of tetrazole derivatives?

- Methodological Answer : Use slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C. For diffraction-quality crystals, ensure minimal impurities via gradient recrystallization. SHELXL refinement (with TWIN/BASF commands) is recommended for handling twinning or disorder, common in tetrazole derivatives due to their planar geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray crystallographic data when analyzing this compound derivatives?

- Methodological Answer : Contradictions often arise from pseudo-symmetry or disordered solvent molecules . Apply SHELXL-2018 with restraints for bond lengths/angles and iterative refinement cycles. For twinned data, use the HKLF5 format and validate with R₁/Rw₁ metrics. Cross-validate with DFT-optimized molecular geometries to identify structural outliers .

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

- Methodological Answer : Perform docking studies (AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity). Use QSAR models trained on tetrazole derivatives’ logP and electronic parameters (Hammett σ). Validate predictions with metabolic site analysis (RS-Web Predictor) to assess CYP450-mediated degradation risks .

Q. What are the challenges in optimizing regioselectivity during the functionalization of the tetrazole ring in this compound?

- Methodological Answer : The tetrazole’s tautomeric equilibrium (1H/2H-forms) complicates regioselectivity. Use protecting groups (e.g., trityl) to stabilize the 2H-tautomer before alkylation. Monitor reaction progress with in situ IR to detect intermediate thiolate formation. For Suzuki couplings, employ Pd(OAc)₂/XPhos catalysts to minimize N-arylation side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.